molecular formula C18H18ClN3O2 B2794754 N1-(4-chlorobenzyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1103518-29-1

N1-(4-chlorobenzyl)-N2-methylindoline-1,2-dicarboxamide

Cat. No.: B2794754
CAS No.: 1103518-29-1
M. Wt: 343.81
InChI Key: BMUXHXPANAOJGC-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-methylindoline-1,2-dicarboxamide is an organic compound that belongs to the class of indoline derivatives. This compound features a chlorobenzyl group attached to the nitrogen atom of the indoline ring, along with a methyl group and two carboxamide groups. Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-methylindoline-1,2-dicarboxamide typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole or via cyclization reactions involving aniline derivatives.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the indoline derivative.

    Addition of the Methyl Group: Methylation of the nitrogen atom can be achieved using methyl iodide or dimethyl sulfate.

    Formation of Carboxamide Groups: The carboxamide groups are introduced through the reaction of the indoline derivative with phosgene or other carbonylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-methylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-methylindoline-1,2-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
  • N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide

Uniqueness

N1-(4-chlorobenzyl)-N2-methylindoline-1,2-dicarboxamide is unique due to its specific structural features, including the indoline core, chlorobenzyl group, and carboxamide groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-N-[(4-chlorophenyl)methyl]-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-20-17(23)16-10-13-4-2-3-5-15(13)22(16)18(24)21-11-12-6-8-14(19)9-7-12/h2-9,16H,10-11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUXHXPANAOJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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